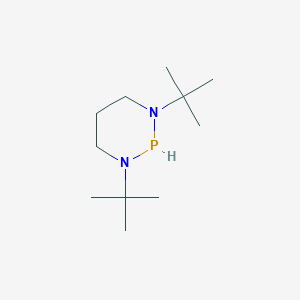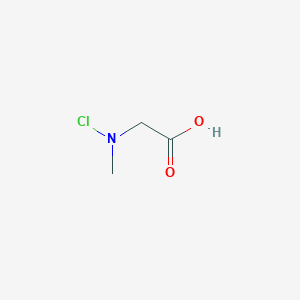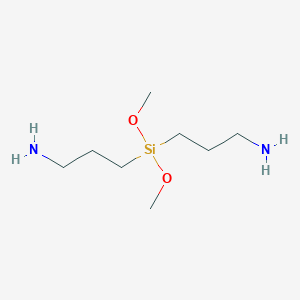
1,1,2,2-Tetramethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethylcyclobutane is an organic compound with the molecular formula C8H16 It is a cycloalkane featuring a four-membered ring with four methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetramethylcyclobutane can be synthesized through the dimerization of dimethyl ketene. The process involves the absorption of dimethyl ketene gas into a liquid phase absorbent, followed by a dimerization reaction under heating conditions to form the desired compound . Another method involves the contraction of pyrrolidines through the formation of 1,4-biradical intermediates .
Industrial Production Methods: The industrial production of this compound typically involves the dimerization of dimethyl ketene, which is then subjected to multistage flash evaporation, cooling, and crystallization to obtain the final product . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetramethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetramethylcyclobutane-1,3-dione.
Reduction: Reduction reactions can convert the compound into different cyclobutane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetramethylcyclobutane-1,3-dione.
Reduction: Various cyclobutane derivatives.
Substitution: Halogenated cyclobutane compounds.
Scientific Research Applications
1,1,2,2-Tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethylcyclobutane involves the formation of reactive intermediates, such as 1,4-biradicals, during chemical reactions . These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,1,2,2-Tetramethylcyclopentane: Similar in structure but with a five-membered ring.
Tetramethylbutane: A highly branched hydrocarbon with a butane backbone.
1,1,2,2-Tetramethylcyclopropane: A cyclopropane derivative with similar methyl substitutions.
Uniqueness: 1,1,2,2-Tetramethylcyclobutane is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring strain effects and for use as a building block in organic synthesis.
Properties
CAS No. |
52897-98-0 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
1,1,2,2-tetramethylcyclobutane |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(7,3)4/h5-6H2,1-4H3 |
InChI Key |
YNJCGEDVIOLRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
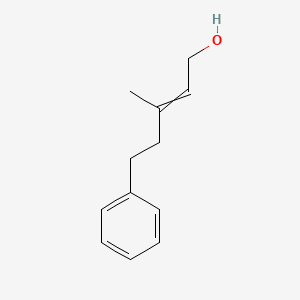
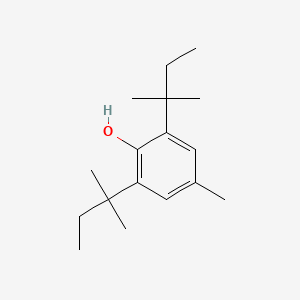
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
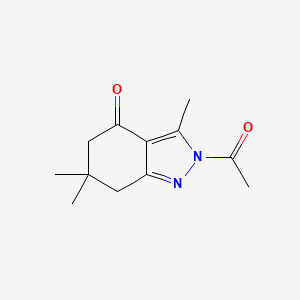
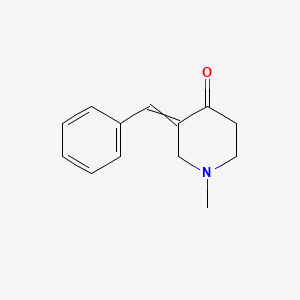
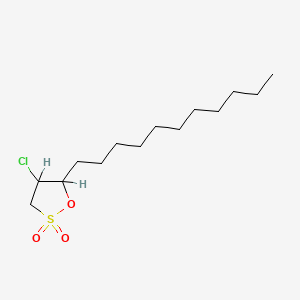
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
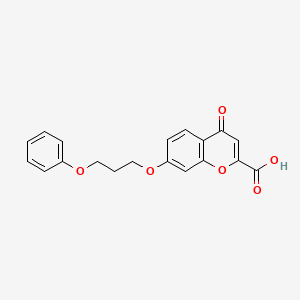
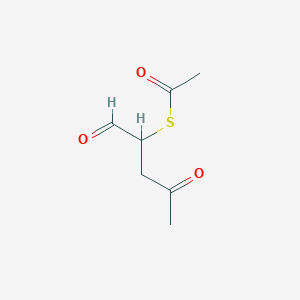
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
